Lipophilicity (LogP) Comparison with the Non-Methylated Analog
The 2-methyl substituent on the target compound significantly increases its lipophilicity compared to its non-methylated analog. This is a key differentiator for applications requiring altered membrane permeability or solubility characteristics. The target compound has a reported LogP of 0.2182 , while the analog Methyl 6-oxopiperidine-2-carboxylate has a calculated XLogP3 of -0.1 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.2182 |
| Comparator Or Baseline | Methyl 6-oxopiperidine-2-carboxylate (CAS 111479-60-8): XLogP3: -0.1 |
| Quantified Difference | Increase of approximately 0.32 LogP units |
| Conditions | Predicted/Calculated values. LogP from vendor datasheet; XLogP3 from PubChem. |
Why This Matters
This increase in lipophilicity can be a critical factor in medicinal chemistry programs, influencing a compound's ability to cross biological membranes and its overall pharmacokinetic profile.
- [1] PubChem. Compound Summary for methyl (2R)-6-oxopiperidine-2-carboxylate. CID 10797015. Computed Property: XLogP3. View Source
